Chemical properties and stability of 5-(Oxolan-3-yloxy)pyridin-3-amine
Chemical properties and stability of 5-(Oxolan-3-yloxy)pyridin-3-amine
An In-Depth Technical Guide to the Chemical Properties and Stability of 5-(Oxolan-3-yloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Oxolan-3-yloxy)pyridin-3-amine, a substituted aminopyridine, represents a valuable building block in medicinal chemistry. Its unique combination of a basic aminopyridine core and a flexible tetrahydrofuran ether side chain makes it an attractive scaffold for the development of novel therapeutics. This guide provides a comprehensive analysis of its chemical properties, stability profile, and potential reactivity, drawing upon established principles and data from analogous structures to offer insights for its application in drug discovery and development.
Chemical Identity and Structure
5-(Oxolan-3-yloxy)pyridin-3-amine is characterized by a pyridine ring substituted with an amino group at the 3-position and a tetrahydrofuran-3-yloxy group at the 5-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-(tetrahydrofuran-3-yloxy)pyridin-3-amine |
| CAS Number | 1563534-47-3[1] |
| Molecular Formula | C₉H₁₂N₂O₂[1] |
| Molecular Weight | 180.20 g/mol [1][2] |
| SMILES | NC1=CC(OC2COCC2)=CN=C1[1] |
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// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- N_amino; C5 -- O_ether; O_ether -- C_thf3; C_thf3 -- C_thf1; C_thf1 -- C_thf2; C_thf2 -- C_thf4; C_thf4 -- O_thf; O_thf -- C_thf3;
// Aromatic ring indication node [shape=point, width=0.1, height=0.1, label=""]; p1 [pos="-0.65,0.375!"]; p2 [pos="-0.65,-0.375!"]; p3 [pos="0.65,-0.375!"]; p4 [pos="0.65,0.375!"]; p1 -- p2 -- p3 -- p4 -- p1 [style=invis]; }
Caption: Chemical structure of 5-(Oxolan-3-yloxy)pyridin-3-amine.
Physicochemical Properties
The physicochemical properties of this molecule are crucial for its behavior in biological systems and for formulation development. While experimental data for this specific compound is scarce, we can infer its properties from its constituent functional groups and related molecules.
Table 2: Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Rationale/Reference |
| pKa | ~5.5 - 6.5 | The pKa of 3-aminopyridine is approximately 6.04. The ether linkage at the 5-position is expected to have a minor electronic effect on the basicity of the pyridine nitrogen.[3][4] |
| logP | ~0.5 - 1.5 | The XLogP3-AA for a similar compound, 3-(oxolan-3-yloxy)pyridin-2-amine, is 0.5.[2] The presence of the tetrahydrofuran moiety increases lipophilicity compared to unsubstituted 3-aminopyridine. |
| Solubility | Soluble in water and polar organic solvents. | 3-aminopyridine is highly soluble in water.[3][4] The tetrahydrofuran ether group may slightly decrease aqueous solubility but should maintain solubility in polar organic solvents like ethanol, methanol, and DMSO.[5][6] |
| Appearance | Likely a solid at room temperature. | 3-aminopyridine is a solid with a melting point of 60-63 °C.[3] The larger substituent may increase the melting point. |
| Hydrogen Bond Donors | 1 (from the amino group) | Based on chemical structure. |
| Hydrogen Bond Acceptors | 3 (pyridine nitrogen, ether oxygen, amino nitrogen) | Based on chemical structure. |
Stability Profile
The stability of 5-(Oxolan-3-yloxy)pyridin-3-amine is a critical parameter for its storage, handling, and formulation. The potential degradation pathways are primarily associated with its aminopyridine and tetrahydrofuran ether moieties.
Hydrolytic Stability
-
Acidic Conditions: The ether linkage of the tetrahydrofuran ring may be susceptible to cleavage under strong acidic conditions, a common reaction for ethers.[7] The aminopyridine moiety will be protonated, which may influence the rate of ether hydrolysis.
-
Neutral and Basic Conditions: Under neutral and basic conditions, the molecule is expected to exhibit good hydrolytic stability. The C-O bond of the ether is generally stable to hydrolysis in the absence of strong acid catalysis. The aminopyridine ring is also generally stable under these conditions.
Oxidative Stability
The primary sites for oxidation are the amino group and the carbons adjacent to the ether oxygen in the tetrahydrofuran ring.
-
Amino Group Oxidation: Aromatic amines can be susceptible to oxidation, potentially forming nitroso or nitro derivatives, or undergoing oxidative polymerization.
-
Peroxide Formation: The tetrahydrofuran moiety, like other ethers, can form explosive peroxides upon exposure to air and light.[8] This is a significant safety consideration for long-term storage. It is advisable to store the compound under an inert atmosphere and protected from light.
Photostability
Pyridinic compounds can be susceptible to photodegradation. Exposure to UV light may lead to the formation of colored degradants. Photostability studies are recommended to determine the appropriate storage and handling conditions.
Thermal Stability
Aminopyridines are generally thermally stable as solid powders.[1][9] Studies on 4-aminopyridine and 3,4-diaminopyridine capsules have shown excellent stability at elevated temperatures (37°C) for at least one month.[1][9]
Caption: Experimental workflow for a forced degradation study.
Chemical Reactivity
The reactivity of 5-(Oxolan-3-yloxy)pyridin-3-amine is governed by the amino group and the pyridine ring.
-
Basicity and Salt Formation: The pyridine nitrogen is the most basic site and will be readily protonated by acids to form salts. This property is important for solubilization and formulation.
-
N-Alkylation and N-Acylation: The primary amino group is a good nucleophile and can readily undergo alkylation and acylation reactions to form secondary amines and amides, respectively.[10] This is a common strategy in medicinal chemistry to modulate the properties of the molecule.
-
Diazotization: The primary aromatic amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution than benzene. However, the amino group is an activating group and will direct electrophiles to the ortho and para positions (2, 4, and 6 positions).
Applications in Drug Discovery
The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[11][12][13] The presence of the amino group provides a key interaction point for binding to biological targets, often through hydrogen bonding.
The 5-(Oxolan-3-yloxy)pyridin-3-amine scaffold can be considered a valuable starting point for the synthesis of libraries of compounds for screening against a variety of targets, including:
-
Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors.
-
Ion Channel Modulators: Aminopyridines are known to block potassium channels.[11]
-
GPCR Ligands: The basic nitrogen and hydrogen bonding capabilities make it suitable for interacting with G-protein coupled receptors.
The tetrahydrofuran moiety can influence the pharmacokinetic properties of the molecule by:
-
Improving Solubility and Permeability: The ether linkage and the overall polarity of the group can enhance aqueous solubility and membrane permeability.
-
Modulating Metabolism: The tetrahydrofuran ring may be a site of metabolism, which can be either beneficial or detrimental to the drug's profile.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of 5-(Oxolan-3-yloxy)pyridin-3-amine to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
Determination of LogP (Shake-Flask Method)
-
System Preparation: Prepare a biphasic system of n-octanol and water and pre-saturate each phase with the other.
-
Dissolution: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Mix the aqueous solution with an equal volume of the n-octanol phase and shake vigorously to allow for partitioning.
-
Equilibration and Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.
-
Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion
5-(Oxolan-3-yloxy)pyridin-3-amine is a promising chemical entity for drug discovery, offering a blend of desirable physicochemical and structural features. While specific experimental data on its stability and reactivity are limited, a thorough understanding of the properties of its constituent aminopyridine and tetrahydrofuran ether functionalities provides a solid foundation for its application. This guide serves as a starting point for researchers, highlighting the key chemical characteristics and potential challenges, such as peroxide formation, that need to be considered in its use as a building block for novel therapeutics. Further experimental investigation into its stability and reactivity is warranted to fully unlock its potential in medicinal chemistry.
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